Stannane, tributyl(1-phenyl-2-propenyl)-

Description

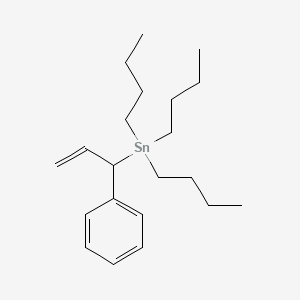

Stannane, tributyl(1-phenyl-2-propenyl)-, is an organotin compound characterized by a tributyltin group attached to a 1-phenyl-2-propenyl moiety. This structure combines the reactivity of the organotin core with the conjugated π-system of the propenyl-phenyl substituent.

Properties

CAS No. |

104108-28-3 |

|---|---|

Molecular Formula |

C21H36Sn |

Molecular Weight |

407.2 g/mol |

IUPAC Name |

tributyl(1-phenylprop-2-enyl)stannane |

InChI |

InChI=1S/C9H9.3C4H9.Sn/c1-2-6-9-7-4-3-5-8-9;3*1-3-4-2;/h2-8H,1H2;3*1,3-4H2,2H3; |

InChI Key |

PEAUDLMXHBTTFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction of Tributylstannane with Halides

One of the most direct approaches to synthesizing stannane, tributyl(1-phenyl-2-propenyl)- involves the reaction of tributylstannane with an appropriate 1-phenyl-2-propenyl halide. This method follows a similar pathway to that used for related compounds like tributyl(2-phenyl-2-propenyl)stannane. The general reaction involves:

Bu₃SnH + X-CH(Ph)-CH=CH₂ → Bu₃Sn-CH(Ph)-CH=CH₂ + HX

Where X represents a halogen (typically Br or I). This approach typically requires initiators such as azobisisobutyronitrile (AIBN) or light to promote radical formation and subsequent reaction with the halide substrate.

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies offer powerful alternatives for the preparation of functionalized stannanes. In particular, a consecutive one-pot reaction involving acetylenes, allyl bromide, and organotin compounds can be employed, as described in the literature. The reaction proceeds through the following sequence:

- Addition of allyl bromide to a terminal acetylene under palladium complex catalysis

- Further reaction with organotin compounds to yield the desired stannane product

This method is particularly valuable as the final results are equivalent to the cross-coupling of allylic halide with organotin compounds involving insertion of acetylene.

Hydrostannation of Phenyl-Substituted Alkynes

The hydrostannation of alkynes represents another important method for preparing alkenylstannanes. When applied to phenyl-substituted alkynes, this approach can yield stannane, tributyl(1-phenyl-2-propenyl)- under appropriate conditions. The reaction typically involves:

Bu₃SnH + Ph-C≡C-CH₃ → Bu₃Sn-CH(Ph)-CH=CH₂

This method has been extensively studied, particularly for tributyl and triphenyltin hydrides with various alkynes at temperatures at or above 80°C in the presence of radical initiators. The stereochemistry of the resulting stannanes depends significantly on reaction conditions and substrates.

Stannyl-Cupration of Allenes

Stannyl-cupration of allenes followed by electrophilic attack offers a versatile route to both allyl- and vinylstannanes with various substitution patterns. The regiochemistry of this reaction is highly dependent on temperature and the nature of the stannyl-cuprate reagent employed. This approach can be tailored to yield stannane, tributyl(1-phenyl-2-propenyl)- by selecting appropriate allene substrates and reaction conditions.

Photochemical Methods for Preparation

Photochemical 1,3-Stannyl Rearrangement

An innovative approach to preparing specific allylic stannane isomers involves photochemical 1,3-stannyl rearrangement. Research has demonstrated that photochemical conditions can facilitate the migration of tin groups within allylic stannanes. For example:

Bu₃Sn-CH₂-CH(Ph)-CH=CH₂ → Bu₃Sn-CH(Ph)-CH=CH₂

Comparative Analysis of Preparation Methods

The various methods for preparing stannane, tributyl(1-phenyl-2-propenyl)- differ in their efficiency, stereoselectivity, and practical considerations. Table 1 provides a comparative analysis of these approaches.

Table 1: Comparative Analysis of Preparation Methods for Stannane, Tributyl(1-phenyl-2-propenyl)-

| Method | Starting Materials | Typical Conditions | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Reaction with Halides | Tributylstannane, 1-phenyl-2-propenyl halide | Radical initiators (AIBN), heat or light | Moderate | Simple procedure, readily available reagents | Potential side reactions, moderate yields |

| Palladium-Catalyzed | Terminal acetylenes, allyl bromide, tributylstannane | Pd catalyst, room temperature to 80°C | Good to excellent | One-pot procedure, good functional group tolerance | Requires precious metal catalyst, sensitive to air |

| Hydrostannation | Phenyl-substituted alkynes, tributyltin hydride | ≥80°C, radical initiator | High (can be controlled) | High stereoselectivity possible | Requires careful control of conditions |

| Stannyl-Cupration | Allenes, tributyltin reagents | Low temperatures (-78°C to RT) | High | Good regiochemical control | Sensitive to moisture, requires low temperatures |

| Photochemical | Isomeric stannanes | UV light, aerobic conditions | Variable | Enables access to thermodynamic products | Limited substrate scope, specialized equipment |

Recent Advances in Synthetic Methodology

Recent research has expanded the range of methods available for preparing functionalized stannanes. The visible light-induced room-temperature Heck reaction of functionalized alkyl halides with vinyl arenes/heteroarenes represents a significant advancement. This transformation efficiently proceeds at room temperature and enables synthesis of valuable functionalized allylic systems, including allylic stannanes.

Another promising approach involves nickel-catalyzed stannylation reactions. A nickel-catalyzed stannylation of aryl esters with air- and moisture-insensitive silylstannyl reagents via carbon-oxygen bond cleavage has been described. This protocol offers advantages including wide substrate scope and enabling access to versatile building blocks through orthogonal carbon-heteroatom bond formations.

Mechanistic Considerations

Understanding the mechanism of stannane formation is crucial for optimizing reaction conditions and predicting stereochemical outcomes. For radical-based approaches involving tributyltin hydride, the mechanism typically involves:

- Initiation: Formation of tin radicals through homolytic cleavage

- Propagation: Addition of the tin radical to the substrate

- Termination: Formation of the stannane product

For metal-catalyzed processes such as palladium or nickel-catalyzed reactions, the mechanism follows different pathways involving oxidative addition, transmetalation, and reductive elimination steps.

Purification and Characterization

The purification of stannane, tributyl(1-phenyl-2-propenyl)- typically involves column chromatography on silica gel using appropriate solvent systems. Characterization can be performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn)

- Mass spectrometry

- Infrared spectroscopy

- Elemental analysis

The compound exhibits distinctive NMR signals, particularly for the vinylic and benzylic protons, which can be used to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(1-phenyl-2-propenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can act as a reducing agent in radical reactions.

Substitution: The phenyl and propenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be used with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

Major Products Formed

Oxidation: Tin oxides and substituted phenyl derivatives.

Reduction: Reduced organic compounds and tin hydrides.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, tributyl(1-phenyl-2-propenyl)- has several applications in scientific research:

Chemistry: Used as a reagent in radical reactions, such as the Stille coupling reaction, which is essential for forming carbon-carbon bonds.

Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.

Medicine: Explored for its potential in drug synthesis and as a precursor for radiolabeled compounds used in imaging.

Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The compound exerts its effects primarily through radical mechanisms. It can donate or accept radicals, facilitating various chemical transformations. The tin-carbon bond in the compound is relatively weak, making it an excellent radical source. The molecular targets include organic substrates that undergo radical addition or substitution reactions.

Comparison with Similar Compounds

Comparison :

- However, thiophene derivatives are more commonly utilized in polymer electronics due to their balanced electron density and synthetic accessibility.

2.2. Tributyl(2-nitrophenyl)stannane (CAS 79062-30-9)

- Structure : Substituted with a nitro group on the phenyl ring.

- Reactivity : The electron-withdrawing nitro group reduces the tin center’s nucleophilicity, making it less reactive in cross-coupling compared to electron-rich analogs .

- Applications : Likely used in nitroarene synthesis or as a precursor for functionalized aromatic systems.

Comparison :

- The propenyl-phenyl group in the target compound is electron-neutral to donating, contrasting with the electron-deficient nitro group. This difference would influence reaction rates and selectivity in Stille couplings, with the target compound being more reactive toward electrophilic partners.

2.3. Tributyl(vinyl)stannane

- Structure : Simplest allyltin compound with a vinyl group.

- Reactivity: High reactivity in Stille couplings, yielding 67–85% in quinoline syntheses .

- Applications: Used in medicinal chemistry for heterocycle formation (e.g., quinolones) .

Comparison :

- The propenyl-phenyl group introduces steric bulk and extended conjugation compared to the vinyl group. This may reduce reactivity in some coupling reactions but enhance stability and regioselectivity in others.

2.4. Tributyl[5-(2-ethylhexyl)thiophen-2-yl]stannane

Comparison :

- The target compound lacks solubilizing alkyl chains, which may limit its utility in solution-based applications. However, the phenyl-propenyl group could enhance crystallinity in solid-state devices.

2.5. Tributyl[2-methyl-1-(1-methylethyl)-1-propenyl]stannane (CAS 100073-18-5)

Comparison :

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity Trends : Electron-rich substituents (e.g., thiophene, propenyl-phenyl) enhance nucleophilic attack at the tin center, favoring transmetallation in Stille couplings. Steric bulk (e.g., branched propenyl groups) can impede reactivity .

- Environmental and Safety Considerations: All tributylstannanes are regulated due to organotin toxicity. Handling requires precautions against neurotoxic and environmental hazards .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tributyl(1-phenyl-2-propenyl)stannane, and what methodologies ensure high purity?

- Methodology : The compound is typically synthesized via Stille coupling reactions. For example, analogous tributyl(thiophen-2-yl)stannane derivatives are prepared by reacting thiophene precursors with tributyltin chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) or toluene. A palladium catalyst (e.g., Pd(PPh₃)₄) is often employed, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

- Key Considerations : Ensure rigorous exclusion of moisture and oxygen to prevent tin oxidation. Monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing tributyl(1-phenyl-2-propenyl)stannane?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). The thienyl or phenyl protons in analogous compounds resonate at δ 6.5–7.5 ppm, while tributyltin groups show characteristic signals at δ 0.8–1.6 ppm (CH₂, CH₃) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺).

- FT-IR : Validate Sn-C bonds via absorption bands near 500–600 cm⁻¹ .

Q. What are the primary research applications of this stannane in academic settings?

- Applications :

- Polymer Synthesis : Used as a monomer in conjugated polymers for organic photovoltaics (OPVs) and field-effect transistors (OFETs). For example, tributyl(thiophen-2-yl)stannane derivatives are copolymerized with brominated acceptors (e.g., benzo[1,2-c][1,2,5]thiadiazole) via Stille polycondensation to achieve high charge mobility .

- Cross-Coupling Reactions : Acts as a tin-based reagent in Pd-catalyzed C–C bond formations .

Advanced Research Questions

Q. How can researchers optimize Stille coupling efficiency when using tributyl(1-phenyl-2-propenyl)stannane in polymer synthesis?

- Strategies :

- Catalyst Screening : Test Pd₂(dba)₃ or PdCl₂(PCy₃)₂ for improved catalytic activity.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to balance reactivity and solubility.

- Temperature Control : Elevated temperatures (80–110°C) enhance reaction rates but may increase side reactions; use microwave-assisted synthesis for controlled heating .

Q. How can unexpected NMR signals or contradictory spectral data be resolved during characterization?

- Troubleshooting :

- Isomer Identification : Check for cis/trans isomerism in the propenyl group using NOESY or COSY NMR.

- Impurity Profiling : Compare experimental ¹³C NMR with computational predictions (DFT calculations) to distinguish between main product and side products (e.g., oxidized tin species) .

- Deuterated Solvent Artifacts : Rule out solvent adducts by repeating experiments in DMSO-d₆ or THF-d₈.

Q. What strategies mitigate toxicity and stability challenges during handling?

- Safety Protocols :

- Controlled Environment : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure.

- Deactivation : Quench residual tin reagents with aqueous KF to form insoluble SnF₂ .

- Waste Management : Collect tin-containing waste in designated containers for specialized disposal.

Q. How can substituent effects on the propenyl or phenyl groups be systematically studied to enhance optoelectronic properties?

- Experimental Design :

- Synthetic Modulation : Introduce electron-withdrawing (e.g., fluorine) or electron-donating (e.g., methoxy) groups on the phenyl ring via Friedel-Crafts alkylation or Suzuki coupling .

- Property Correlation : Measure HOMO/LUMO levels via cyclic voltammetry and compare with UV-vis absorption edges to establish structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.